Glycyclamide

Content Navigation

- 1. General Information

- 2. Glycyclamide (CAS 664-95-9): First-Generation Sulfonylurea and Cyclohexyl-Anchored Reference Standard

- 3. The Procurement Risk of Substituting Glycyclamide with Tolbutamide or Glibenclamide

- 4. Quantitative Evidence: Why Glycyclamide Outperforms Alternatives in Specific Workflows

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

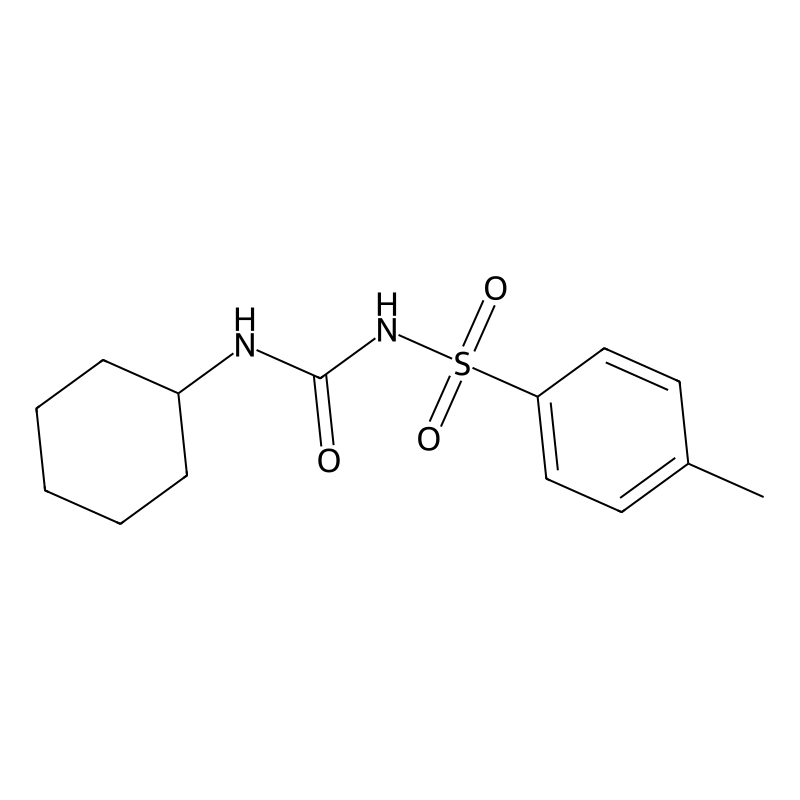

Glycyclamide is a first-generation sulfonylurea characterized by its cyclohexyl-substituted urea moiety and p-toluenesulfonyl group. Primarily procured as an analytical reference standard, a K_ATP channel inhibitor for electrophysiological assays, and a synthetic precursor in medicinal chemistry, it offers a distinct physicochemical profile compared to its linear-alkyl counterparts [1]. Its moderate receptor potency and specific steric bulk make it a highly valuable baseline compound for structure-activity relationship (SAR) studies targeting the SUR1 subunit of pancreatic beta-cells, as well as for the development of novel bulky sulfonamide-based agents [2].

Substituting Glycyclamide with other first-generation (e.g., tolbutamide) or second-generation (e.g., glibenclamide) sulfonylureas compromises both analytical and synthetic workflows. While tolbutamide shares the same core structure, its linear butyl chain reduces lipophilicity and significantly lowers thermal stability, making it an inadequate substitute in high-temperature solid-state studies or lipophilic SAR profiling . Conversely, substituting with a second-generation agent like glibenclamide introduces nanomolar receptor affinities that can prematurely saturate K_ATP channel assays, eliminating the dynamic range required for baseline calibration [1]. Procurement must strictly specify Glycyclamide when the exact steric bulk of the cyclohexyl ring or a moderate-affinity binding profile is required.

Superior Thermal Stability for High-Temperature Formulation and Processing

Glycyclamide exhibits a significantly higher melting point than its closest structural analog, tolbutamide. While tolbutamide undergoes phase transition and melting at 128–130 °C , Glycyclamide remains stable up to 174–176 °C . This ~45 °C expansion in the thermal processing window is critical for researchers employing hot-melt extrusion or high-temperature synthetic coupling, where premature melting or polymorphic transition of the precursor would cause batch failure.

| Evidence Dimension | Melting Point / Thermal Stability |

| Target Compound Data | 174–176 °C |

| Comparator Or Baseline | Tolbutamide (128–130 °C) |

| Quantified Difference | ~45 °C higher thermal stability threshold |

| Conditions | Standard atmospheric pressure, solid-state heating |

Procuring Glycyclamide ensures structural integrity during high-temperature formulation processes where tolbutamide would melt or degrade.

Enhanced Lipophilicity via Cyclohexyl Substitution for Membrane Permeability Assays

The substitution of a linear butyl chain with a cyclohexyl ring fundamentally alters the compound's partitioning behavior. Glycyclamide demonstrates a LogP of 2.90 [1], compared to tolbutamide's LogP of approximately 2.34 [2]. This increased lipophilicity and distinct steric bulk directly influence membrane permeability and the kinetics of SUR1 receptor binding, making Glycyclamide an essential reference standard when calibrating assays for bulky, hydrophobic-tail sulfonamide derivatives.

| Evidence Dimension | Partition Coefficient (LogP) |

| Target Compound Data | LogP = 2.90 |

| Comparator Or Baseline | Tolbutamide (LogP ~ 2.34) |

| Quantified Difference | +0.56 LogP units (higher lipophilicity) |

| Conditions | Standard calculated/experimental octanol-water partitioning |

The higher lipophilicity and unique steric profile make it the correct baseline for evaluating membrane-permeable, bulky sulfonylurea analogs.

Moderate K_ATP Inhibition for Optimal Assay Dynamic Range

In whole-cell patch-clamp and in vitro insulin secretion assays, high-affinity second-generation sulfonylureas like glibenclamide (nanomolar IC50) often cause rapid receptor saturation, limiting the observable dynamic range [1]. Glycyclamide, as a first-generation agent, provides moderate, dose-dependent inhibition of the ATP-sensitive potassium (K_ATP) channel [2]. This lower potency allows researchers to establish a highly granular baseline curve without the risk of off-target effects or immediate signal maxing associated with second-generation secretagogues.

| Evidence Dimension | Receptor Saturation / Assay Dynamic Range |

| Target Compound Data | Moderate potency (micromolar range baseline) |

| Comparator Or Baseline | Glibenclamide (nanomolar range IC50) |

| Quantified Difference | Orders of magnitude lower affinity, preventing premature saturation |

| Conditions | In vitro K_ATP channel patch-clamp / insulin secretion assays |

Procuring Glycyclamide provides a reliable, moderate-affinity control standard that preserves the dynamic range of electrophysiological and secretion assays.

Reference Standard for K_ATP Channel Electrophysiology

Due to its moderate binding affinity, Glycyclamide is the ideal procurement choice for calibrating baseline responses in whole-cell patch-clamp assays targeting the SUR1 subunit. It allows for precise dose-response mapping without the rapid saturation caused by second-generation sulfonylureas [1].

Precursor for Bulky Sulfonamide Library Synthesis

The stable cyclohexyl-urea moiety makes Glycyclamide a superior starting material or benchmark for medicinal chemistry campaigns aiming to synthesize novel p-toluenesulfonamide (p-TSA) derivatives with enhanced lipophilicity and steric bulk, outperforming linear-alkyl analogs [1].

High-Temperature Solid-State Formulation Studies

With a melting point of 174–176 °C, Glycyclamide is highly suited for solid-state characterization, co-crystal screening, and hot-melt extrusion studies where lower-melting analogs like tolbutamide (128 °C) would undergo unwanted polymorphic transitions or premature melting [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Dates

2: Cucurachi P, Dell'Anna A. [Clinical research on a new hypoglycemic drug combination: glycyclamide and dimethylbiguanide]. Clin Ter. 1968 May 31;45(4):363-73. Italian. PubMed PMID: 5738669.

3: Cui J, Matsumoto K, Wang CY, Peter ME, Kozmin SA. Synthesis of a high-purity chemical library reveals a potent inducer of oxidative stress. Chembiochem. 2010 Jun 14;11(9):1224-7. doi: 10.1002/cbic.201000193. PubMed PMID: 20461745; PubMed Central PMCID: PMC3837501.

4: GENES SG, MAKAREVICH-GAL'PERIN LM, USHENKO SN. [Effect of butamide, cyclamide, chlorcyclamide and chloropropamide on the glycogen content in various tissues]. Vopr Med Khim. 1960 Sep-Oct;6:469-74. Russian. PubMed PMID: 13704349.

5: PAULLADA JJ, LUNA DEL VILLAR J. Clinical evaluation of tolcyclamide in treatment of diabetes mellitus. Metabolism. 1961 Mar;10:221-30. PubMed PMID: 13733497.

6: GENES SG, PLAVSKAIA AA. [Certain aspects of the mechanism of action of a new hypoglycemic sulfonamide preparation cyclamide]. Farmakol Toksikol. 1960 Mar-Apr;23:147-55. Russian. PubMed PMID: 13704351.

7: GENES SG, MAKAREVICH-GAL'PERIN LM, USHENKO SN. [Effect of cyclamide, chlorcyclamide, chlorpropamide and butamide on the blood sugar level]. Farmakol Toksikol. 1960 Nov-Dec;23:535-9. Russian. PubMed PMID: 13704350.

8: Lazarian DS. [IR spectrophotometric determination of cyclamide, chlorcyclamide, chlorpropamide and butamide]. Farmatsiia. 1980 Mar-Apr;29(2):36-8. Russian. PubMed PMID: 7380035.

9: VALENZUELA RE, RUIZ M, ESTUPINAN FACIO C, PUCHULU FE. [Clinical experience with tolcyclamide]. Sem Med. 1963 Mar 21;122:388-91. Spanish. PubMed PMID: 13995872.

10: GRINCHENKO TS. CYCLAMIDE (K-386) TREATMENT OF DIABETES MELLITUS. Fed Proc Transl Suppl. 1964 Jul-Aug;23:767-8. PubMed PMID: 14196927.

11: VARGAS L, LIEBERMAN E, DOMENGE L, LOZANO O. [CLINICAL EVALUATION OF TOLCYCLAMIDE, A HYPOGLYCEMIC AGENT WITHOUT DEMONSTRABLE TOXICITY]. Rev Invest Clin. 1964 Oct-Dec;16:449-62. Spanish. PubMed PMID: 14308569.